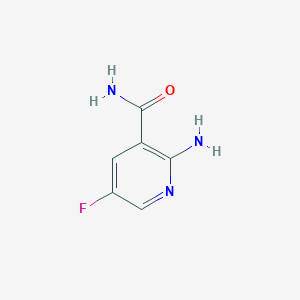
2-Amino-5-fluoronicotinamide
Overview
Description
2-Amino-5-fluoronicotinamide is an organic compound with the molecular formula C6H6FN3O. It is a white to light yellow crystalline powder that is soluble in water. This compound features a nitrogen-containing heterocyclic ring and a fluorine substituent, which contribute to its significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-5-fluoronicotinamide typically involves a two-step reaction process. Initially, 2-nitro-5-halogenated pyridine undergoes a halogen replacement reaction with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions in an inert gas-protected solvent system. This reaction yields 2-nitro-5-fluoropyridine. Subsequently, the 2-nitro-5-fluoropyridine is reduced using a catalyst and a reducing agent like hydrogen in a second solvent system to produce the target compound, this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and advanced purification techniques is crucial in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-fluoronicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, often using hydrogen or other reducing agents.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine derivatives, while reduction can produce various aminated compounds .
Scientific Research Applications
2-Amino-5-fluoronicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and enzyme functions.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoronicotinamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as selective inhibitors of HDAC6, an enzyme involved in regulating gene expression and protein function. By inhibiting HDAC6, these compounds can modulate cellular processes and have therapeutic potential in treating diseases such as heart conditions .
Comparison with Similar Compounds
2-Amino-5-fluoropyridine: Shares a similar structure but lacks the carboxamide group.
5-Fluoronicotinamide: Similar fluorinated nicotinamide derivative with different biological activity.
2-Amino-3-fluoropyridine: Another fluorinated pyridine derivative with distinct properties.
Uniqueness: 2-Amino-5-fluoronicotinamide stands out due to its specific substitution pattern and the presence of both an amino group and a fluorine atom on the pyridine ring. This unique structure contributes to its distinct biological activity and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-amino-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,8,10)(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSKIHWPDZXJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
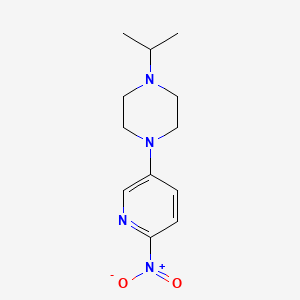
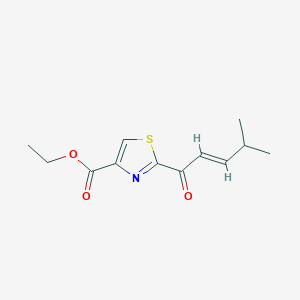
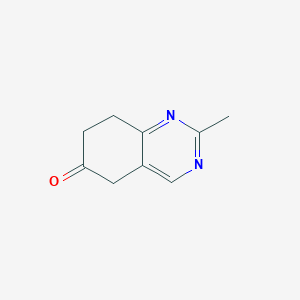




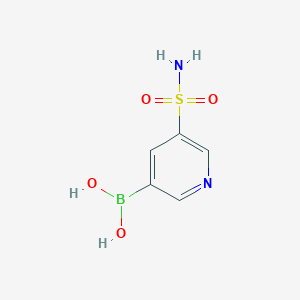



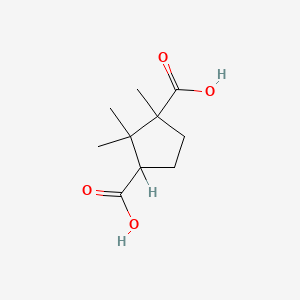

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)
